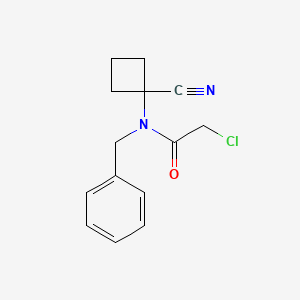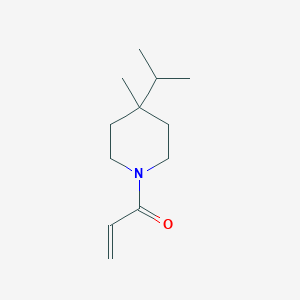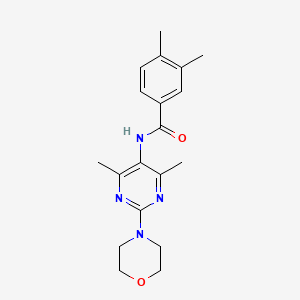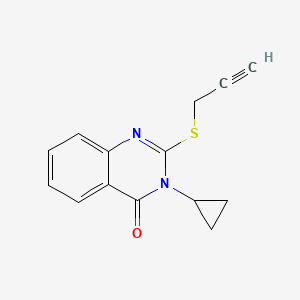
(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester
Overview
Description
(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester, also known as 4-chlorophenyl-hydroxyacetate, is an organic compound belonging to the class of esters. It is a colorless liquid with a sweet odor and is used as a reagent in the synthesis of various organic compounds. The compound is also used as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of polymers and polymeric materials.
Scientific Research Applications
Esters in Heterocyclic Compounds
The synthesis of esters related to (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester has been explored for applications in heterocyclic chemistry. For instance, the methyl ester of a new hydroxy acid of the piperidine series has been prepared, showcasing its potential in the development of novel heterocyclic compounds (Prostakov et al., 1970).
Synthesis of Methxyl-2-(methoxyimino) Compounds
The compound has been used in the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, indicating its utility in the production of complex organic molecules (Zhang Guo-fu, 2012).
Electrochemical Reduction Studies
In electrochemical studies, this compound has been utilized to investigate the electrochemical reduction of o-nitrophenylthioacetic derivatives, leading to the production of 2H-1,4-benzothiazines (Sicker et al., 1995).
Derivation from Fungus Eupenicillium sp. HJ002
A new phenol derivative, closely related to this compound, has been isolated from the mangrove-derived fungus Eupenicillium sp. HJ002, highlighting its occurrence in natural sources and potential in natural product chemistry (Mei et al., 2020).
Transformation in Pyrimidine N,N′-dioxides
The compound has been used to study transformations in pyrimidine N,N′-dioxides, suggesting its role in reactions involving pyrimidine derivatives (Sedova & Mamaev, 1979).
Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic Acids
It has been used in hydrolytic transformations to produce N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, contributing to the synthesis of a variety of organic compounds (Rudyakova et al., 2006).
Anticancer Activity Studies
This ester has been synthesized in a series of compounds for modification of a model compound with potential anticancer activity, reflecting its application in medicinal chemistry (Rayes et al., 2019).
Determination in Plants
The compound has been identified and quantitatively determined in plants like Lathyrus, Vicia, and Pisum, showing its presence in the plant kingdom and potential for studies in plant biochemistry (Engvild et al., 1980).
Absolute Configuration Determination
It has been used as a tool for absolute configuration determination of various chiral carboxylic acids, indicating its importance in stereochemical studies (Yabuuchi & Kusumi, 2000).
Hydroxy-group Participation in Ester Hydrolysis
Studies on hydroxy-group participation in ester hydrolysis have involved this compound, contributing to understanding reaction mechanisms in organic chemistry (Capon et al., 1973).
Mechanism of Action
Target of Action
A related compound, 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, has been found to inhibit the proliferation of colon cancer cells . This suggests that the compound may interact with cellular targets involved in cell proliferation, such as enzymes involved in DNA synthesis or cell cycle regulation.
Mode of Action
It is known that similar compounds can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s cellular targets, leading to changes in their activity.
Biochemical Pathways
The related compound mentioned earlier was found to potentially act through the hsp90 and trap1 mediated signaling pathway . These pathways are involved in protein folding and degradation, cellular stress responses, and apoptosis, which could be affected by the compound.
Result of Action
The related compound was found to selectively inhibit the proliferation of colon cancer cells . This suggests that the compound may induce cell cycle arrest or apoptosis in these cells.
Biochemical Analysis
Biochemical Properties
(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in regulating gene expression and chromatin structure . By inhibiting HDACs, this compound can modulate the acetylation status of histones, leading to changes in gene expression patterns. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been found to selectively inhibit the proliferation of certain cancer cells, such as colon cancer cells . It exerts its effects by inducing apoptosis, a programmed cell death process, and disrupting cell cycle progression. Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of HDACs, inhibiting their enzymatic activity and preventing the deacetylation of histones . As a result, the acetylation status of histones is maintained, leading to changes in chromatin structure and gene expression. Additionally, this compound may interact with other biomolecules, such as transcription factors and co-regulators, further modulating gene expression and cellular processes.
properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISNRFMQCNBYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2520429.png)

C=O)(C)C](/img/structure/B2520431.png)
![5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520432.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2520436.png)



![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2520446.png)
![4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide](/img/structure/B2520449.png)